molecular formula C16H16O3 B8503603 3'-Ethoxy-2-phenoxyacetophenone CAS No. 219706-49-7

3'-Ethoxy-2-phenoxyacetophenone

Cat. No.: B8503603
CAS No.: 219706-49-7
M. Wt: 256.30 g/mol
InChI Key: VEWVSYJLXOQMEG-UHFFFAOYSA-N
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Description

3'-Ethoxy-2-phenoxyacetophenone is a substituted acetophenone derivative characterized by an ethoxy group at the 3' position and a phenoxy group at the 2' position of the aromatic ring. This analysis draws comparisons with compounds featuring ethoxy, methoxy, hydroxy, and chloro substituents to infer its behavior .

Properties

CAS No.

219706-49-7

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-2-phenoxyethanone

InChI

InChI=1S/C16H16O3/c1-2-18-15-10-6-7-13(11-15)16(17)12-19-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3

InChI Key

VEWVSYJLXOQMEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 3'-Ethoxy-2-phenoxyacetophenone with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Substituents
3'-Ethoxy-2-phenoxyacetophenone Not provided C₁₆H₁₆O₃ ~256.30 3'-ethoxy, 2'-phenoxy Ethoxy, phenoxy
1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone 126405-76-3 C₁₁H₁₄O₄ 210.23 3-ethoxy, 2-hydroxy, 6-methoxy Ethoxy, hydroxy, methoxy
[2-Hydroxy-4-methoxy-6-(phenylmethoxy)phenyl]-2-methoxyethanone 62952-92-5 C₁₈H₂₀O₆ 332.34 2-hydroxy, 4-methoxy, 6-benzyloxy Benzyloxy, methoxy, hydroxy
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 200.62 2-chloro, 4-hydroxy, 3-methoxy Chloro, hydroxy, methoxy

Key Observations :

  • Phenoxy groups may enhance lipophilicity and thermal stability due to aromatic π-stacking .
  • Chloro-Substituted Analogs: Compounds like 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (200.62 g/mol) demonstrate that chloro substituents reduce molecular weight but increase polarity, leading to higher melting points (e.g., 109–110°C) compared to ethoxy derivatives .
Melting Points and Stability:
  • Ethoxy/Methoxy Derivatives: 1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone has a low melting point (70°C), attributed to reduced hydrogen bonding from ethoxy groups compared to hydroxy or chloro substituents .
  • Chloro Derivatives: 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone melts at 109–110°C, reflecting stronger intermolecular forces from polar chloro and hydroxy groups .

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